molecular formula C26H17BrClNO3 B2480114 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide CAS No. 313647-91-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide

Cat. No.: B2480114
CAS No.: 313647-91-5
M. Wt: 506.78
InChI Key: JVJYXJUBCCDELR-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide is a halogenated aromatic amide characterized by a bromine atom at the para position of the phenyl ring, a 2-chlorobenzoyl group at the ortho position, and a 3-phenoxybenzamide substituent. Its molecular formula is C₂₆H₁₆BrCl₂NO₃, with a molar mass of approximately 541.68 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrClNO3/c27-18-13-14-24(22(16-18)25(30)21-11-4-5-12-23(21)28)29-26(31)17-7-6-10-20(15-17)32-19-8-2-1-3-9-19/h1-16H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJYXJUBCCDELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with phenoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with the nucleophile.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could bind to a receptor and block its activity, thereby modulating cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide (Target) C₂₆H₁₆BrCl₂NO₃ 541.68 3-phenoxybenzamide, 2-chlorobenzoyl, Br
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide C₂₀H₁₂BrCl₂NO₂ 473.13 2-chlorobenzamide, 2-chlorobenzoyl, Br
N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide C₂₄H₂₂BrN₃O₄ 496.35 Hydrazine linker, methyl groups, Br
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester C₂₇H₂₆ClN₃O₅ 532.96 Peptide backbone, 2-chlorobenzoyl, methyl ester

Key Observations :

Substituent Bulk and Lipophilicity: The target compound’s 3-phenoxybenzamide group introduces greater steric bulk and lipophilicity compared to the simpler 2-chlorobenzamide in the analog from . This may enhance membrane permeability in biological systems but reduce aqueous solubility. The hydrazine-containing compound in features a flexible linker and methyl groups, likely improving solubility but reducing rigidity compared to the target’s planar aromatic system .

Halogen Effects :

  • Bromine at the para position (target) versus methyl or peptide-linked halogens () alters electronic properties. Bromine’s polarizability may strengthen van der Waals interactions in crystal packing or receptor binding .

Hydrogen-Bonding Capacity: The amide group in the target compound can participate in N–H···O and C=O···H–N hydrogen bonds, similar to peptide-based analogs (). However, the phenoxy group may introduce additional O–H···π interactions, influencing crystallization behavior .

Crystallographic and Computational Insights

  • Structural Analysis Tools :
    The SHELX system () and ORTEP-3 () are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved via single-crystal X-ray diffraction. Compared to peptide derivatives (), the target’s rigid aromatic system may result in higher crystallinity due to reduced conformational flexibility .

  • Graph Set Analysis :
    Hydrogen-bonding patterns in the target compound likely form R₂²(8) or R₁²(6) motifs (common in amides), contrasting with the Etter-like patterns observed in peptide analogs () .

Potential Functional Implications

  • Material Science Applications: The bromine and chlorine substituents could enhance flame retardancy or thermal stability compared to non-halogenated analogs.

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide is a complex organic compound notable for its potential biological activities. It features a unique molecular structure that includes bromine, chlorine, and phenoxy functional groups, contributing to its reactivity and pharmacological potential. The compound's molecular formula is C18H14BrClNO\text{C}_{18}\text{H}_{14}\text{BrClNO}, with a molecular weight of approximately 387.67 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit the activity of certain targets, leading to various biochemical effects. The exact mechanisms are still being investigated, but its potential as a pharmacophore for drug development—particularly in targeting diseases such as cancer—has been highlighted in recent research .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential utility in cancer therapy. The compound's unique structural features may enhance its binding affinity to cancer-related targets, although detailed studies are necessary to elucidate the specific pathways involved .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. This aspect is particularly relevant in the context of developing new antibiotics or antimicrobial agents, as resistance to existing drugs continues to rise globally.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamideSimilar core structure; different substituentsVariation in reactivity due to different functional groups
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamideShares chlorobenzoyl moietyDifferences in biological activity based on chlorine placement
N-[4-bromo-3-(3-methylbenzoyl)phenyl]-3-phenoxybenzamideContains methyl substitutionPotentially altered pharmacological properties due to methyl group

The distinct combination of functional groups in this compound contributes to its specific chemical reactivity and biological properties compared to these analogs.

Anticancer Studies

A study investigating the anticancer effects of this compound involved testing against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against breast and lung cancer cells. Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways .

Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited notable inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

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